2-nitro-4-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenyl 4-methoxybenzoate
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Overview
Description
2-NITRO-4-[(E)-[2-(4-NITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL 4-METHOXYBENZOATE is a complex organic compound that features both nitro and hydrazone functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-NITRO-4-[(E)-[2-(4-NITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL 4-METHOXYBENZOATE typically involves a multi-step process:
Formation of the Hydrazone Intermediate: This step involves the reaction of 4-nitrophenylhydrazine with an appropriate aldehyde or ketone to form the hydrazone intermediate. The reaction is usually carried out in an acidic medium, such as acetic acid, at room temperature.
Coupling Reaction: The hydrazone intermediate is then coupled with 2-nitro-4-formylphenyl 4-methoxybenzoate under basic conditions, often using a base like sodium hydroxide or potassium carbonate, to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro groups in the compound can undergo reduction reactions to form amines.
Reduction: The hydrazone moiety can be reduced to form hydrazines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid or nitric acid.
Major Products Formed
Oxidation: Amines
Reduction: Hydrazines
Substitution: Nitro or sulfonic acid derivatives
Scientific Research Applications
2-NITRO-4-[(E)-[2-(4-NITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL 4-METHOXYBENZOATE has several applications in scientific research:
Medicinal Chemistry: It can be used as a precursor for the synthesis of various pharmacologically active compounds.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Analytical Chemistry: It can serve as a reagent for the detection and quantification of certain functional groups in organic molecules.
Mechanism of Action
The mechanism of action of this compound largely depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The nitro and hydrazone groups can participate in redox reactions, which may be crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenylhydrazine: Known for its use in detecting carbonyl compounds.
4-Nitrophenylhydrazine: Used in the synthesis of various hydrazone derivatives.
Uniqueness
2-NITRO-4-[(E)-[2-(4-NITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL 4-METHOXYBENZOATE is unique due to the presence of both nitro and hydrazone groups, which confer distinct chemical reactivity and potential for diverse applications.
Properties
Molecular Formula |
C21H16N4O7 |
---|---|
Molecular Weight |
436.4 g/mol |
IUPAC Name |
[2-nitro-4-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C21H16N4O7/c1-31-18-9-3-15(4-10-18)21(26)32-20-11-2-14(12-19(20)25(29)30)13-22-23-16-5-7-17(8-6-16)24(27)28/h2-13,23H,1H3/b22-13+ |
InChI Key |
JIQPLEJSMSIAEZ-LPYMAVHISA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NNC3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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